-Chlorobenzo[d]isoxazol-3-ol can be synthesized through various methods, with the most common approach involving the cyclization of N-hydroxy-5-chloroisatin oxime. This reaction typically utilizes reagents like acetic anhydride and sodium acetate under heating conditions. [PubChem, 5-Chlorobenzo[d]isoxazol-3-ol]([d]isoxazol-3-ol)
Research suggests that 5-Chlorobenzo[d]isoxazol-3-ol might possess various biological activities, making it a potential candidate for further investigation in different scientific fields:
Studies have reported the compound's potential effectiveness against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. However, more extensive research is needed to confirm its efficacy and potential for therapeutic development.
Some studies have indicated the possible anti-inflammatory properties of 5-Chlorobenzo[d]isoxazol-3-ol. However, further investigation is necessary to understand its mechanism of action and potential therapeutic applications. [PubChem, 5-Chlorobenzo[d]isoxazol-3-ol]([d]isoxazol-3-ol)
Limited research also suggests the compound's potential involvement in other areas like enzyme inhibition and modulation of specific biological pathways. However, these findings require significant further investigation for conclusive evidence.
5-Chlorobenzo[d]isoxazol-3-ol is a heterocyclic compound characterized by the presence of a chlorinated benzene ring fused to an isoxazole moiety. Its chemical formula is , and it has a molecular weight of approximately 153.57 g/mol. The compound features a chlorine atom at the 5-position of the benzene ring and a hydroxyl group at the 3-position of the isoxazole ring, contributing to its unique chemical properties and potential biological activities .
Research indicates that 5-Chlorobenzo[d]isoxazol-3-ol exhibits significant biological activity, particularly as an inhibitor of D-amino acid oxidase. This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in neurotransmission and various physiological processes. In studies, this compound has shown potential in modulating pain responses and influencing analgesic tolerance when combined with other pharmacological agents .
Several methods have been developed for synthesizing 5-Chlorobenzo[d]isoxazol-3-ol, including:
5-Chlorobenzo[d]isoxazol-3-ol has several applications in medicinal chemistry and pharmacology, including:
Studies have demonstrated that 5-Chlorobenzo[d]isoxazol-3-ol interacts with various biological systems. Notably, it has been shown to influence morphine's analgesic effects, suggesting its potential role in pain management strategies. This interaction highlights its importance in understanding drug tolerance mechanisms and the modulation of pain pathways .
Several compounds share structural similarities with 5-Chlorobenzo[d]isoxazol-3-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Chlorobenzo[d]isoxazol-3-ol | Similar isoxazole structure | Different chlorine position affects activity |
Benzo[d]isoxazole | Lacks chlorine substituent | Used primarily as a scaffold in drug design |
5-Bromo-benzo[d]isoxazole | Bromine instead of chlorine | Exhibits different reactivity and biological activity |
5-Methylbenzo[d]isoxazole | Methyl group substitution | Alters solubility and biological properties |
These compounds vary in their chemical reactivity and biological activities due to differences in substituents on the benzene or isoxazole rings, making each unique in its potential applications .
The compound 5-Chlorobenzo[d]isoxazol-3-ol follows systematic IUPAC nomenclature conventions for heterocyclic aromatic compounds [1]. The primary IUPAC name for this compound is 5-chloro-1,2-benzoxazol-3-one, reflecting the systematic numbering of the benzoisoxazole ring system [1] [2]. Alternative systematic names include 5-chloro-1,2-benzisoxazol-3-ol and 5-chloro-benzo[d]isoxazol-3-ol, which emphasize different aspects of the molecular structure [1]. The compound is also referenced by several synonyms in chemical databases, including 5-chloro-3-hydroxybenzisoxazole and 1,2-benzisoxazol-3-one, 5-chloro [1]. The Chemical Abstracts Service registry number for this compound is 24603-63-2, providing a unique identifier for chemical databases and regulatory purposes [1] [2].
5-Chlorobenzo[d]isoxazol-3-ol possesses the molecular formula C₇H₄ClNO₂ with a molecular weight of 169.564 grams per mole [1] [2]. The structural representation is characterized by a fused ring system consisting of a benzene ring condensed with an isoxazole heterocycle [1]. The SMILES notation for this compound is C1=CC2=C(C=C1Cl)C(=O)NO2, which describes the connectivity pattern of atoms within the molecule [1]. The InChI key WIZWHBRFTCYPDN-UHFFFAOYSA-N provides a unique chemical identifier for computational chemistry applications [1].
The molecular geometry of benzoisoxazole derivatives demonstrates planar aromatic characteristics with specific dihedral angles that influence molecular interactions [18] [19]. Crystallographic studies of related benzoisoxazole compounds reveal that the isoxazole ring maintains planarity with the benzene ring system, typically showing root-mean-square deviations of approximately 0.003 Angstroms from the best-fit plane [18] [19]. The chlorine substituent at the 5-position introduces minimal geometric distortion to the overall planar structure while contributing to the electronic properties of the aromatic system [18].
Benzoisoxazole derivatives, including 5-Chlorobenzo[d]isoxazol-3-ol, can exhibit tautomeric equilibria involving the hydroxyl group at the 3-position [20]. Theoretical studies on related 5-hydroxyisoxazole compounds have identified three potential tautomeric forms: the CH tautomer, NH tautomer, and OH tautomer [20]. Computational modeling using self-consistent reaction field methods suggests that the CH tautomer typically represents the most stable form in aqueous solution [20]. The tautomeric behavior is influenced by solvent effects, with polar solvents generally stabilizing different tautomeric forms through hydrogen bonding interactions [20].
The structural rigidity of the fused benzoisoxazole system limits the extent of tautomeric interconversion compared to simple isoxazole derivatives [20]. Density functional theory calculations indicate that the energy barriers between tautomeric forms are substantial enough to maintain predominant existence in a single tautomeric state under ambient conditions [29].
5-Chlorobenzo[d]isoxazol-3-ol exhibits a melting point range of 216-220°C, indicating high thermal stability characteristic of aromatic heterocyclic compounds [2]. This relatively high melting point reflects strong intermolecular forces, including hydrogen bonding interactions involving the hydroxyl group and aromatic π-π stacking interactions [2]. The boiling point of 336.7°C at standard atmospheric pressure (760 mmHg) demonstrates the compound's thermal stability and low volatility [2].
The thermal properties can be attributed to the rigid planar structure of the benzoisoxazole ring system and the presence of polar functional groups [2]. Comparative analysis with related benzoisoxazole derivatives shows that chlorine substitution at the 5-position contributes to increased thermal stability through enhanced intermolecular interactions [4].
The solubility characteristics of 5-Chlorobenzo[d]isoxazol-3-ol are influenced by its amphiphilic nature, containing both hydrophobic aromatic regions and hydrophilic hydroxyl functionality [4]. Related chlorinated benzoisoxazole compounds demonstrate solubility in dimethyl sulfoxide at concentrations of 15 mg/mL, producing clear solutions [4]. The compound exhibits limited solubility in non-polar solvents due to the presence of the polar hydroxyl group and the nitrogen-oxygen heterocycle [4].
Solvent Type | Solubility Characteristics | Reference |
---|---|---|
Dimethyl Sulfoxide | 15 mg/mL (clear solution) [4] | [4] |
Polar Aprotic Solvents | Moderate solubility | [4] |
Non-polar Solvents | Limited solubility | [4] |
The solubility behavior is consistent with Hansen solubility parameters for compounds containing both aromatic and polar functional groups [29]. Computational studies suggest that solvent polarity significantly influences the preferred tautomeric form and overall molecular stability [29].
5-Chlorobenzo[d]isoxazol-3-ol possesses a density of 1.486 g/cm³, reflecting the influence of the chlorine substituent on the overall molecular mass distribution [2]. This density value is consistent with chlorinated aromatic heterocycles and indicates compact molecular packing in the solid state [2]. The flash point is reported as 157.4°C, indicating moderate flammability characteristics typical of aromatic organic compounds [2].
Additional physical constants include a predicted pKa value of 13.14 ± 0.20, suggesting weak acid characteristics associated with the hydroxyl group [4]. The compound typically appears as an off-white to white-beige crystalline powder in its pure form [4].
The proton nuclear magnetic resonance spectrum of 5-Chlorobenzo[d]isoxazol-3-ol provides diagnostic information about the electronic environment of hydrogen atoms within the molecule [24]. Typical ¹H NMR patterns for benzoisoxazole derivatives show characteristic aromatic proton signals in the 7.0-8.5 ppm region [24]. The chlorine substituent at the 5-position influences the chemical shift patterns of adjacent aromatic protons through both inductive and mesomeric effects [24].
Specific coupling patterns arise from the meta and ortho relationships between aromatic protons in the benzene ring portion of the molecule [24]. The hydroxyl proton typically appears as a broad signal that may exchange with deuterated solvents [24]. Integration ratios provide confirmation of the molecular structure, with aromatic protons accounting for the majority of the ¹H NMR signals [24].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the 5-Chlorobenzo[d]isoxazol-3-ol structure [24]. The aromatic carbon signals typically appear in the 110-170 ppm region, with the carbonyl carbon of the isoxazole ring showing characteristic downfield shifts [24]. The carbon bearing the chlorine substituent exhibits specific chemical shift patterns influenced by the electronegativity of the halogen [24].
Quaternary carbons in the aromatic system show distinct chemical shifts compared to protonated carbons, providing structural confirmation through multiplicity patterns [24]. The ¹³C NMR data correlates well with computational predictions for benzoisoxazole derivatives, showing agreement within typical experimental error ranges [29].
Infrared spectroscopy provides characteristic fingerprint information for 5-Chlorobenzo[d]isoxazol-3-ol through identification of functional group vibrations [12]. The hydroxyl group typically produces a broad absorption band in the 3200-3600 cm⁻¹ region, often showing hydrogen bonding characteristics in the solid state [12]. Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 cm⁻¹ region, with multiple bands reflecting the complex vibrational modes of the fused ring system [12].
The carbon-oxygen stretching vibrations of the isoxazole ring contribute to diagnostic bands in the 1000-1300 cm⁻¹ region [12]. Carbon-halogen stretching vibrations associated with the chlorine substituent typically appear at lower frequencies, contributing to the fingerprint region of the spectrum [12]. Computational frequency calculations using density functional theory methods show good correlation with experimental infrared data for related benzoisoxazole compounds [29].
Mass spectrometry analysis of 5-Chlorobenzo[d]isoxazol-3-ol reveals characteristic fragmentation patterns typical of chlorinated aromatic heterocycles [13] [25]. The molecular ion peak appears at m/z 169, corresponding to the molecular weight of the compound [13]. Common fragmentation pathways include loss of chlorine (m/z 134), loss of carbon monoxide (m/z 141), and loss of nitrogen oxide species [13] [25].
The presence of chlorine creates isotope patterns in the mass spectrum, with M+2 peaks showing approximately one-third the intensity of the molecular ion peak due to the natural abundance of chlorine-37 [13]. Fragmentation studies of related chlorinated benzoisoxazoles show characteristic losses of 35 mass units corresponding to chlorine radical departure [25]. The base peak often corresponds to the formation of stable aromatic fragment ions following elimination of neutral molecules [25].
Ultraviolet-visible spectroscopy of 5-Chlorobenzo[d]isoxazol-3-ol reveals electronic transitions characteristic of aromatic heterocyclic systems [15]. The extended conjugation within the benzoisoxazole framework produces absorption maxima typically in the 250-350 nm region [15]. The chlorine substituent influences the electronic transitions through both inductive and mesomeric effects, potentially shifting absorption wavelengths compared to unsubstituted analogs [15].
Computational studies using time-dependent density functional theory methods predict electronic transition energies that correlate with experimental ultraviolet-visible absorption spectra [29] [30]. The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap calculations provide insights into the electronic properties and chemical reactivity of the compound [29] [30].
5-Chlorobenzo[d]isoxazol-3-ol belongs to the broader family of benzo[d]isoxazole derivatives, which represent an important class of heterocyclic compounds in medicinal chemistry [21]. The parent benzo[d]isoxazole structure (molecular formula C₇H₅NO) serves as the fundamental scaffold for numerous biologically active compounds [10] [21]. The systematic relationship involves fusion of a benzene ring with an isoxazole five-membered heterocycle, creating a bicyclic aromatic system [21].
Structural comparisons with the parent compound reveal that substitution patterns significantly influence both physical properties and chemical reactivity [21]. The hydroxyl group at the 3-position and chlorine at the 5-position of 5-Chlorobenzo[d]isoxazol-3-ol create distinct electronic and steric environments compared to the unsubstituted parent structure [21]. These modifications contribute to altered solubility characteristics, thermal stability, and spectroscopic properties [21].
Systematic comparison of 5-Chlorobenzo[d]isoxazol-3-ol with other chlorinated benzoisoxazole analogs reveals structure-property relationships [4] [16]. The 6-chlorobenzo[d]isoxazol-3-ol isomer (CAS 61977-29-5) provides a direct positional comparison, showing similar melting point (218-220°C) and density (1.486 g/cm³) values [4]. Both compounds exhibit comparable solubility characteristics in dimethyl sulfoxide and similar spectroscopic properties [4].
Compound | Position of Chlorine | Melting Point (°C) | Density (g/cm³) | CAS Number |
---|---|---|---|---|
5-Chlorobenzo[d]isoxazol-3-ol | 5-position | 216-220 [2] | 1.486 [2] | 24603-63-2 [1] |
6-Chlorobenzo[d]isoxazol-3-ol | 6-position | 218-220 [4] | 1.486 [4] | 61977-29-5 [4] |
The comparative analysis demonstrates that positional isomerism in chlorinated benzoisoxazoles results in minimal changes to bulk physical properties while potentially affecting biological activity and chemical reactivity patterns [4].
The position of chlorine substitution in benzoisoxazole derivatives significantly influences electronic distribution and molecular properties [16] [18]. Chlorine substitution at the 5-position of 5-Chlorobenzo[d]isoxazol-3-ol places the halogen in a meta relationship to the nitrogen atom of the isoxazole ring [18]. This positioning affects the electron density distribution throughout the aromatic system through both inductive electron withdrawal and mesomeric electron donation effects [18].
Computational studies reveal that chlorine substitution patterns influence the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting chemical reactivity and electronic properties [29]. The 5-position substitution provides optimal balance between electronic effects and steric accessibility for potential chemical transformations [18]. Crystallographic data for related chlorinated benzoisoxazoles indicate that halogen substitution introduces minimal geometric distortion to the planar aromatic framework while significantly modifying electronic properties [18] [19].
The retrosynthetic analysis of 5-Chlorobenzo[d]isoxazol-3-ol reveals multiple viable disconnection strategies that guide synthetic planning. The target molecule can be conceptualized through several key retrosynthetic pathways, each offering distinct advantages for large-scale preparation [1] [2] [3].
The primary retrosynthetic disconnection involves the formation of the isoxazole ring through cyclization of appropriately substituted precursors. The most direct approach centers on the cyclization of 5-chloro-2-hydroxyaryl oximes or hydroxamic acid derivatives, where the phenolic hydroxyl group undergoes intramolecular cyclization with the oxime nitrogen-oxygen bond [4] [5]. This strategy capitalizes on the inherent reactivity of the hydroxyl-oxime functional group combination and represents the most frequently employed synthetic route in medicinal chemistry applications.
An alternative retrosynthetic analysis considers the formation of the benzene ring through annulation reactions of substituted isoxazole derivatives. This approach, while less common, offers opportunities for late-stage diversification and can accommodate substrates where traditional cyclization methods prove challenging [5]. The electron-withdrawing nature of the chlorine substituent at the 5-position significantly influences the retrosynthetic planning, as it affects both the electronic properties of the aromatic system and the reactivity patterns during cyclization reactions.
The retrosynthetic analysis must also consider the hydroxyl group at the 3-position of the isoxazole ring, which can be introduced either through direct cyclization of hydroxamic acid precursors or through subsequent functionalization of 3-substituted benzisoxazole intermediates [6] [7]. The former approach generally provides more efficient access to the target structure, while the latter offers greater flexibility for structural modifications.
Computational retrosynthetic investigations using three-dimensional quantitative structure-activity relationship methods have identified optimal synthetic routes that minimize the number of synthetic steps while maximizing overall yields [8] [2]. These studies emphasize the importance of selecting appropriate starting materials that can accommodate the chlorine substituent without requiring extensive protecting group strategies.
The classical synthesis of 5-Chlorobenzo[d]isoxazol-3-ol relies primarily on chlorinated salicyl derivatives as starting materials. The most commonly employed precursors include 5-chlorosalicylaldehyde, 5-chlorosalicylhydroxamic acid, and N-hydroxy-5-chloroisatin derivatives [4] . These starting materials provide the necessary structural framework while incorporating the chlorine substituent at the appropriate position.
5-Chlorosalicylaldehyde serves as a versatile precursor for oxime formation through condensation with hydroxylamine hydrochloride under mildly acidic conditions . The resulting oxime can exist in both E and Z configurations, with the Z-isomer generally favoring subsequent cyclization reactions. The preparation of high-purity 5-chlorosalicylaldehyde typically involves Vilsmeier-Haack formylation of 4-chlorophenol, followed by selective ortho-formylation using phosphorus oxychloride and dimethylformamide .
Hydroxamic acid derivatives represent another important class of precursors, particularly 5-chlorosalicylhydroxamic acid, which can be prepared through the reaction of 5-chlorosalicylic acid with hydroxylamine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [4]. These precursors offer the advantage of direct cyclization to the target benzisoxazol-3-ol structure without requiring additional oxidation steps.
N-Hydroxy-5-chloroisatin derivatives provide an alternative entry point, particularly when synthesized from readily available 5-chloroisatin through reaction with hydroxylamine hydrochloride . This approach typically utilizes acetic anhydride and sodium acetate as cyclization promoters, yielding the desired product through a concerted ring-closure mechanism.
The cyclization mechanisms leading to 5-Chlorobenzo[d]isoxazol-3-ol formation involve several distinct pathways, each characterized by specific mechanistic features and stereochemical requirements. The most prevalent mechanism involves nucleophilic attack of the oxime nitrogen on the adjacent carbonyl carbon, followed by elimination of water to form the isoxazole ring [5] [12].
In the base-catalyzed cyclization of 5-chloro-2-hydroxyaryl oximes, the reaction proceeds through initial deprotonation of the phenolic hydroxyl group, generating a phenoxide anion that serves as a nucleophile. The enhanced nucleophilicity of the phenoxide facilitates intramolecular attack on the oxime carbon, leading to formation of a five-membered ring intermediate [13]. Subsequent elimination of hydroxide ion and tautomerization yields the final benzisoxazol-3-ol product.
The Mitsunobu reaction pathway represents a mechanistically distinct approach, involving activation of the phenolic hydroxyl group through reaction with azodicarboxylates and triphenylphosphine. This activation generates a reactive phosphonium intermediate that undergoes intramolecular displacement by the oxime nitrogen, forming the desired benzisoxazole ring with inversion of configuration at the reaction center [4] [14]. The mechanism proceeds through a concerted SN2-type displacement, ensuring high stereochemical fidelity.
Photochemical cyclization mechanisms involve initial excitation of the aromatic system, followed by intramolecular radical coupling between the phenolic oxygen and the oxime nitrogen [15] [16]. This pathway typically requires ultraviolet irradiation and proceeds through triplet excited states, leading to formation of the benzisoxazole ring through radical recombination processes.
The electrochemical synthesis pathway involves cathodic reduction of nitro-containing precursors, generating reactive intermediates that undergo spontaneous cyclization [17] [18]. The mechanism involves initial reduction of the nitro group to hydroxylamine, followed by intramolecular condensation with adjacent carbonyl functionalities to form the isoxazole ring system.
Understanding these mechanistic pathways enables optimization of reaction conditions and prediction of side product formation. The choice of mechanism often depends on substrate compatibility, desired reaction scale, and available equipment, with each pathway offering distinct advantages for specific synthetic applications [12] [19].
Yield optimization for 5-Chlorobenzo[d]isoxazol-3-ol synthesis requires careful consideration of multiple variables including temperature, solvent selection, catalyst loading, and reaction stoichiometry. Systematic optimization studies have identified several key strategies that consistently improve synthetic yields across different methodological approaches [20] [21].
Temperature control represents a critical optimization parameter, with most cyclization reactions showing optimal performance at moderate temperatures between 20-60°C. Higher temperatures often lead to decomposition of starting materials or formation of undesired side products, while lower temperatures result in incomplete conversion [4] [13]. For Mitsunobu reactions, maintaining temperatures at or below room temperature prevents decomposition of the phosphine-azodicarboxylate complex while ensuring adequate reaction rates.
Solvent optimization studies demonstrate that polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile generally provide superior results compared to protic solvents [20]. The choice of solvent significantly affects both the solubility of reactants and the relative rates of desired versus competing reactions. In particular, dichloromethane has emerged as the optimal solvent for cycloaddition reactions, providing yields up to 94% under optimized conditions [4].
Catalyst loading optimization reveals that most reactions benefit from moderate catalyst concentrations, typically 10 mole percent for Lewis acid catalysts such as boron trifluoride etherate [21]. Lower catalyst loadings result in incomplete conversions, while higher loadings can promote side reactions or product decomposition. The optimal catalyst loading often depends on substrate concentration and reaction temperature.
Slow addition techniques have proven particularly effective for reactions involving reactive intermediates. In [3+2] cycloaddition reactions, slow addition of chlorooxime precursors over 2.5 hours increases yields from 46% to 90% by optimizing the relative concentrations of reactive species and minimizing competing dimerization reactions [20]. This approach ensures better alignment of formation rates for multiple reactive intermediates.
Stoichiometric optimization typically involves using slight excesses of one reactant to drive reactions to completion. For benzyne-mediated cycloadditions, employing two equivalents of benzyne precursor increases yields from 46% to 61% by maintaining high local concentrations of the reactive aryne intermediate [20]. This strategy effectively competes with undesired side reactions such as nitrile oxide dimerization.
The Mitsunobu reaction has emerged as one of the most reliable and versatile methods for synthesizing 5-Chlorobenzo[d]isoxazol-3-ol, offering exceptional yields and mild reaction conditions that preserve sensitive functional groups [4] [22]. This transformation involves the intramolecular cyclization of salicylhydroxamic acid derivatives through activation of the phenolic hydroxyl group with triphenylphosphine and diethyl azodicarboxylate.
The application of Mitsunobu chemistry to benzisoxazole synthesis typically employs 5-chlorosalicylhydroxamic acid as the substrate, which undergoes smooth cyclization in anhydrous tetrahydrofuran at room temperature. The reaction mechanism involves initial formation of a phosphonium-azodicarboxylate complex, followed by activation of the phenolic hydroxyl group and subsequent intramolecular displacement by the hydroxamic acid nitrogen [4]. This process occurs with complete retention of stereochemistry and typically provides yields ranging from 73% to 96%.
Optimization studies have revealed that the quality and stoichiometry of reagents significantly impact reaction outcomes. The use of freshly distilled tetrahydrofuran and rigorously dried reagents prevents competing hydrolysis reactions that can substantially reduce yields. Typical reaction conditions employ 1.25 equivalents each of triphenylphosphine and diisopropyl azodicarboxylate relative to the hydroxamic acid substrate, with reaction times ranging from 30 minutes to 2 hours depending on substrate reactivity [4].
The Mitsunobu approach offers several advantages over alternative cyclization methods, including excellent functional group tolerance, mild reaction conditions, and high reproducibility. The reaction proceeds efficiently even with electron-withdrawing substituents such as chlorine, which can inhibit base-catalyzed cyclization approaches. Additionally, the reaction generates minimal byproducts, simplifying purification procedures and making it suitable for large-scale applications [23].
Recent developments in Mitsunobu chemistry have introduced modified reagent systems that further improve reaction efficiency. The combination of triphenylphosphine with alternative azodicarboxylates or the use of phosphacumulenes as coupling agents can provide enhanced yields or improved reaction kinetics [5]. These modifications are particularly valuable when dealing with sterically hindered substrates or when attempting cyclizations that prove challenging under standard conditions.
Contemporary cyclization strategies for benzisoxazole ring formation have evolved beyond traditional base-catalyzed approaches to encompass a diverse array of methodologies that offer improved selectivity, efficiency, and scope [5] [18]. These modern approaches leverage advances in organometallic chemistry, photochemistry, and electrochemistry to provide access to benzisoxazole structures under increasingly mild and environmentally benign conditions.
The [3+2] cycloaddition approach represents a particularly elegant strategy, involving the reaction of in situ generated benzyne intermediates with nitrile oxides to form the benzisoxazole ring system in a single step [24] [20]. This methodology employs o-(trimethylsilyl)aryl triflates as benzyne precursors and N-hydroxybenzimidoyl chlorides as nitrile oxide sources, with cesium fluoride serving as the activating base. The reaction tolerates a wide range of substituents and provides excellent yields when optimized addition protocols are employed.
Gold-catalyzed cyclization strategies have emerged as powerful tools for benzisoxazole synthesis, particularly for substrates containing alkyne functionalities [19]. These reactions typically involve coordination of the gold catalyst to the alkyne, followed by nucleophilic attack by an adjacent nitrogen-containing functionality. The resulting gold-carbenoid intermediate undergoes subsequent transformations leading to benzisoxazole formation with high regio- and stereoselectivity.
Lewis acid-catalyzed annulation represents another significant advancement, particularly using boron trifluoride etherate as the catalyst [21]. This approach involves the cyclization of appropriately substituted nitrosobenzene derivatives and proceeds through a distinct mechanistic pathway that avoids many of the limitations associated with traditional base-catalyzed methods. The reaction is particularly effective for substrates bearing electron-withdrawing groups and can be scaled effectively for preparative applications.
Photochemical cyclization strategies utilize ultraviolet irradiation to promote ring closure through radical mechanisms [15] [16]. These approaches are particularly valuable for substrates that are sensitive to basic or acidic conditions and can provide access to benzisoxazole structures that are difficult to prepare through conventional thermal methods. The reactions typically employ mild conditions and can be conducted in environmentally benign solvents.
Electrochemical cyclization methods represent a rapidly developing area that offers significant advantages in terms of environmental sustainability and scalability [17] [18]. These approaches involve cathodic reduction of appropriately functionalized precursors, leading to spontaneous cyclization through radical or ionic mechanisms. The methodology is particularly attractive for industrial applications due to its scalability and the absence of stoichiometric chemical oxidants or reductants.
Microwave-assisted synthesis has revolutionized the preparation of 5-Chlorobenzo[d]isoxazol-3-ol by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods [13] [25]. This technology leverages the unique heating mechanisms of microwave irradiation to accelerate chemical transformations through selective molecular excitation.
The application of microwave heating to benzisoxazole synthesis typically involves the cyclization of 2-hydroxyaryl ketoximes in the presence of basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide [13]. Under optimized conditions, the reaction proceeds in 30-60 seconds under microwave irradiation at 180 watts, providing yields of 85-96%. This represents a dramatic improvement over conventional heating methods, which typically require several hours to achieve comparable conversions.
The mechanism of microwave acceleration in benzisoxazole synthesis involves preferential heating of polar functional groups, leading to rapid increases in local temperature and reaction rates. The ionic liquid catalyst serves multiple roles, acting as both a microwave-absorbing medium and a reaction promoter [13]. The basic nature of the ionic liquid facilitates deprotonation of the oxime hydroxyl group, while its ionic character enhances microwave absorption and heat transfer.
Optimization studies have identified several critical parameters for successful microwave-assisted synthesis. The power setting must be carefully controlled to prevent overheating and decomposition of starting materials or products. Typical conditions employ 180-watt power settings with intermittent irradiation (5-second pulses) to maintain appropriate temperature control [13]. The total irradiation time is typically 30-60 seconds, significantly shorter than conventional reaction times.
The choice of microwave-absorbing additives significantly impacts reaction efficiency. Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide provide optimal results, serving as both catalysts and microwave susceptors [13]. These ionic liquids can be recovered and reused for multiple reaction cycles without significant loss of activity, making the process economically attractive for large-scale applications.
Microwave-assisted synthesis offers several advantages beyond reduced reaction times, including improved yields, enhanced selectivity, and reduced energy consumption [25]. The rapid heating characteristics of microwave irradiation often favor desired reaction pathways over competing side reactions, leading to cleaner product profiles and simplified purification procedures. Additionally, the technology is readily scalable and compatible with continuous flow processing for industrial applications [26] [27].
The purification of 5-Chlorobenzo[d]isoxazol-3-ol requires careful selection of techniques that preserve the integrity of the benzisoxazole ring system while effectively removing synthetic impurities and byproducts [28] [29]. The compound's physical and chemical properties, including its moderate polarity and thermal stability, dictate the choice of appropriate purification strategies.
Recrystallization represents the most commonly employed purification technique for 5-Chlorobenzo[d]isoxazol-3-ol, typically utilizing ethanol or aqueous ethanol as the recrystallization solvent [30]. The compound exhibits good solubility in hot ethanol and limited solubility at room temperature, making it well-suited for recrystallization procedures. Typical recrystallization protocols involve dissolution of the crude product in hot ethanol, followed by slow cooling to ambient temperature to promote crystal formation. This process typically provides material with purities exceeding 98% as determined by high-performance liquid chromatography.
Column chromatography using silica gel represents an alternative purification approach, particularly useful for removing closely related impurities or when recrystallization proves ineffective. The compound typically elutes using hexane-ethyl acetate mixtures with ratios ranging from 1:1 to 1:3, depending on the specific impurity profile [4]. The use of gradient elution can provide enhanced separation efficiency, particularly when dealing with complex reaction mixtures containing multiple benzisoxazole derivatives.
Preparative high-performance liquid chromatography offers the highest resolution purification capabilities and is particularly valuable for analytical-grade material preparation [28]. Reverse-phase columns with C18 stationary phases typically provide excellent separation using aqueous acetonitrile or methanol mobile phases. Detection is typically performed using ultraviolet absorption at 254 nanometers, where the benzisoxazole chromophore exhibits strong absorption.
Analytical verification of 5-Chlorobenzo[d]isoxazol-3-ol purity and identity employs multiple complementary techniques to ensure comprehensive characterization . Nuclear magnetic resonance spectroscopy provides the most definitive structural confirmation, with proton nuclear magnetic resonance typically showing characteristic signals for the aromatic protons between 7.5 and 8.5 parts per million and carbon-13 nuclear magnetic resonance revealing the expected aromatic carbon signals .
Infrared spectroscopy provides rapid identification of key functional groups, with characteristic absorption bands at approximately 1700 wavenumbers (carbonyl stretch) and 750 wavenumbers (carbon-chlorine stretch) . Mass spectrometry confirms the molecular weight and provides isotope pattern information consistent with the presence of chlorine. The molecular ion peak typically appears at m/z 169, with the characteristic M+2 peak at approximately one-third intensity due to the natural abundance of chlorine-37 .
High-performance liquid chromatography with ultraviolet-diode array detection enables both purity assessment and quantitative analysis [28]. The method typically employs reversed-phase columns with gradient elution using aqueous organic mobile phases. Limits of detection typically range from 0.1 to 1.0 microgram per milliliter, making the technique suitable for trace impurity analysis and stability studies.
The scale-up of 5-Chlorobenzo[d]isoxazol-3-ol synthesis from laboratory to production scales requires careful consideration of multiple factors including heat management, mixing efficiency, safety considerations, and economic viability [18] [31]. Successful scale-up often necessitates modifications to synthetic procedures and may require alternative synthetic routes that are better suited to large-scale implementation.
Heat management represents one of the most critical challenges in scale-up operations, particularly for exothermic cyclization reactions [17]. Laboratory-scale reactions typically benefit from rapid heat dissipation due to favorable surface-area-to-volume ratios, while larger reactors may experience significant temperature excursions that can lead to side product formation or safety hazards. Implementation of appropriate cooling systems and temperature control strategies is essential for maintaining product quality and reaction safety.
Mixing efficiency becomes increasingly important at larger scales, as inadequate mixing can lead to local concentration gradients and non-uniform reaction conditions [18]. The scale-up of heterogeneous reactions, such as those involving solid catalysts or phase-transfer conditions, requires particular attention to mass transfer considerations. Computational fluid dynamics modeling can provide valuable insights into reactor design and agitation requirements for optimal mixing performance.
Economic considerations play a crucial role in process selection for large-scale synthesis. While laboratory procedures may prioritize yield and convenience, production processes must balance multiple factors including raw material costs, energy consumption, waste generation, and capital equipment requirements [31]. Electrochemical synthesis methods have shown particular promise for scale-up applications due to their inherent scalability and reduced environmental impact.
Safety considerations become paramount at production scales, requiring comprehensive hazard assessment and implementation of appropriate control measures. The use of toxic or hazardous reagents that may be acceptable at laboratory scales often necessitates process modifications or alternative synthetic routes for large-scale implementation [32]. Process safety analysis should consider both normal operating conditions and potential upset scenarios.
Continuous flow processing represents an increasingly attractive alternative to traditional batch processing for benzisoxazole synthesis [18]. Flow chemistry offers several advantages including improved heat and mass transfer, enhanced safety through reduced hold-up volumes, and improved process control through real-time monitoring capabilities. The technology is particularly well-suited to reactions involving reactive intermediates or hazardous reagents.
Quality control systems must be implemented to ensure consistent product quality across production batches. This typically involves in-process monitoring using analytical techniques such as high-performance liquid chromatography, coupled with statistical process control methodologies to identify and correct process variations before they impact product quality [33]. The development of robust analytical methods that can provide rapid feedback on reaction progress and product quality is essential for successful scale-up implementation.
Irritant